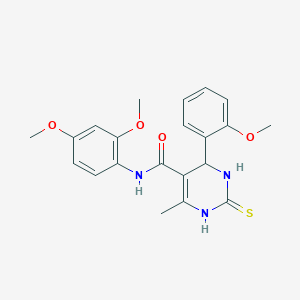
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core structure consists of a tetrahydropyrimidine ring, which is a heterocyclic compound containing nitrogen atoms.
- The compound bears two methoxy (OCH₃) groups on the phenyl rings at positions 2 and 4.
- Additionally, there’s a thioxo (S=) group at position 2 of the tetrahydropyrimidine ring.
- The carboxamide functional group (CONH₂) is attached to position 5.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of Compound X. One common approach involves the reaction of appropriate starting materials, such as 2,4-dimethoxyaniline and 2-methoxybenzaldehyde, followed by cyclization and subsequent functional group transformations.
Reaction Conditions: The synthesis typically involves refluxing the reactants in suitable solvents (e.g., ethanol or dichloromethane) with appropriate catalysts or reagents. Acidic or basic conditions may be employed to facilitate the cyclization step.
Industrial Production: While Compound X is not produced on an industrial scale, its synthesis can be scaled up using batch or continuous-flow processes. Optimization of reaction conditions and purification methods is crucial for large-scale production.
Analyse Des Réactions Chimiques
Compound X can participate in various chemical reactions:
Oxidation: The methoxy groups can undergo oxidative transformations, leading to the formation of corresponding phenols.
Reduction: Reduction of the thioxo group may yield amines or other reduced derivatives.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), sodium borohydride (NaBH₄), and various acids or bases are relevant in these reactions.
Major Products: The specific products depend on reaction conditions and substituent positions.
Applications De Recherche Scientifique
Compound X finds applications in various fields:
Medicine: It may exhibit pharmacological activity, making it a potential drug candidate.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for specialized chemicals.
Mécanisme D'action
The exact mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While Compound X is unique due to its specific substitution pattern and thioxo group, similar compounds include other tetrahydropyrimidines and phenyl-substituted derivatives.
Propriétés
Formule moléculaire |
C21H23N3O4S |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H23N3O4S/c1-12-18(20(25)23-15-10-9-13(26-2)11-17(15)28-4)19(24-21(29)22-12)14-7-5-6-8-16(14)27-3/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,29) |
Clé InChI |
JYKVEDYBYBDJGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624034.png)

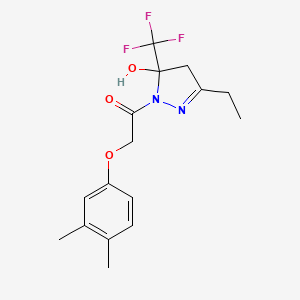
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624062.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11624066.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624070.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11624078.png)
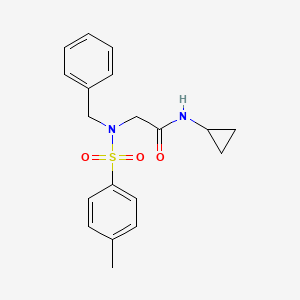
![{(5E)-5-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11624100.png)
![6-[5-(4-Chlorophenyl)furan-2-yl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B11624108.png)
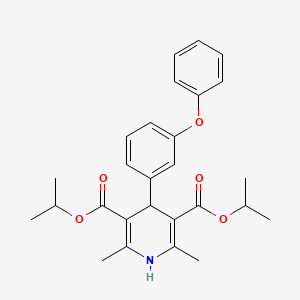
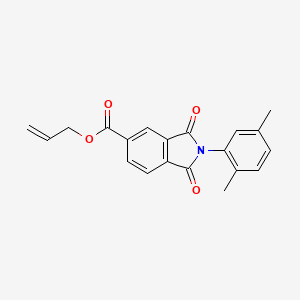
![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}urea](/img/structure/B11624133.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11624136.png)
